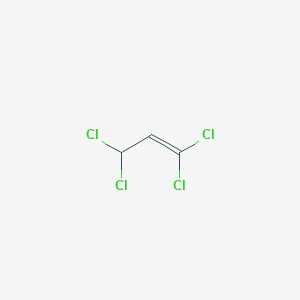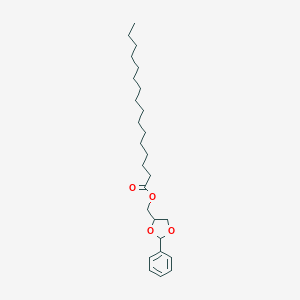
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate, also known as PDMP, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. PDMP is a member of the dioxolane family of compounds and is a derivative of palmitic acid.
科学的研究の応用
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and lysosomal storage disorders. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been shown to inhibit the activity of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. Inhibition of this enzyme leads to the accumulation of glycosphingolipids, which has been linked to various diseases.
作用機序
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate inhibits the activity of glucosylceramide synthase by binding to the enzyme's active site. This inhibition leads to the accumulation of glycosphingolipids, which can have various effects on cells. The accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest.
生化学的および生理学的効果
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been shown to have various biochemical and physiological effects on cells. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate-induced accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has also been shown to induce the expression of various genes involved in cell death and survival pathways.
実験室実験の利点と制限
One advantage of using (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate in lab experiments is its ability to selectively inhibit the activity of glucosylceramide synthase. This selectivity allows researchers to study the effects of glycosphingolipid accumulation on cells without affecting other cellular processes. However, (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
将来の方向性
There are several future directions for research on (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate. One direction is to study the effects of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate on lysosomal storage disorders, which are characterized by the accumulation of glycosphingolipids in lysosomes. Another direction is to investigate the potential use of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate as a therapeutic agent in cancer and diabetes. Furthermore, the development of more stable and soluble derivatives of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate could enhance its use in scientific research.
合成法
The synthesis of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate involves the reaction of palmitic acid with 2-phenyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The reaction produces (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate, which is then purified using various techniques such as column chromatography and recrystallization. The purity of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate is essential for its use in scientific research.
特性
CAS番号 |
18418-22-9 |
|---|---|
製品名 |
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate |
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC名 |
(2-phenyl-1,3-dioxolan-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)28-21-24-22-29-26(30-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3 |
InChIキー |
DDQKVLKHPDPJDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
同義語 |
Palmitic acid (2-phenyl-1,3-dioxolan-4-yl)methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



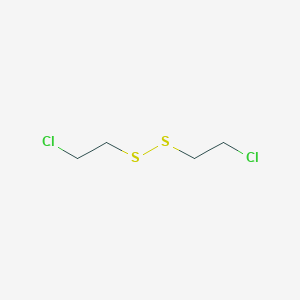
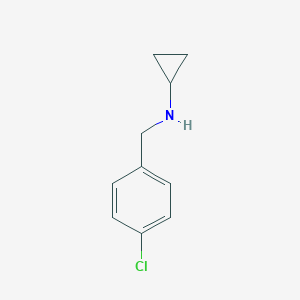
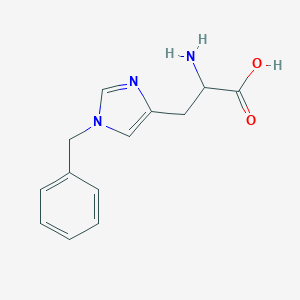
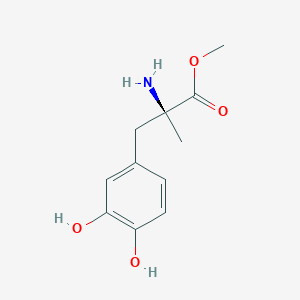
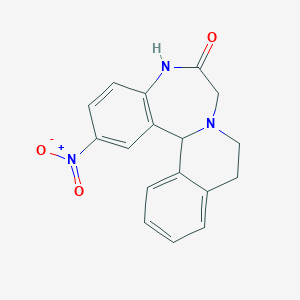

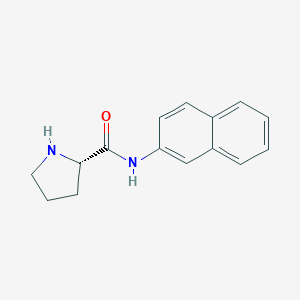
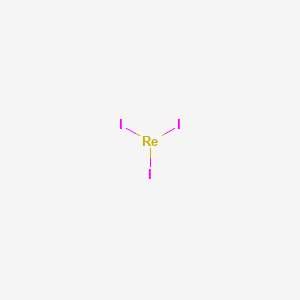
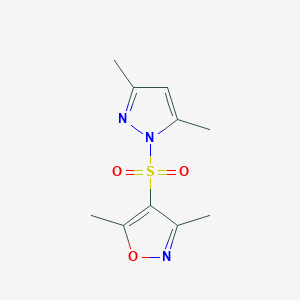
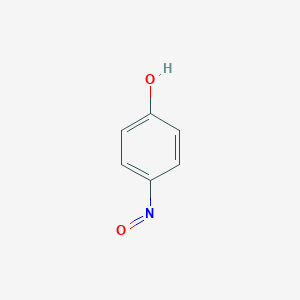
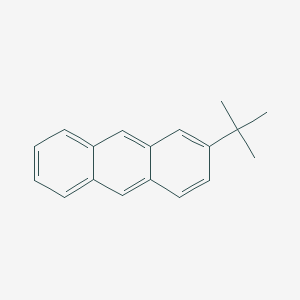
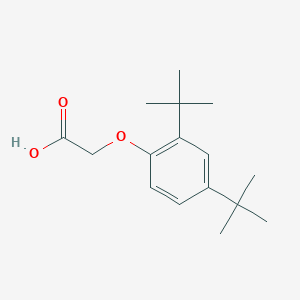
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
